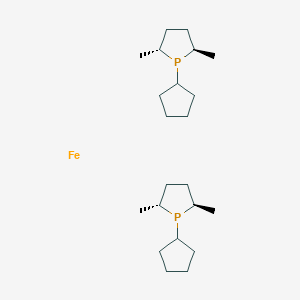
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is a complex organophosphorus compound that has garnered interest in various fields of chemistry and industry This compound features a cyclopentyl group and two methyl groups attached to a phospholane ring, coordinated with an iron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron typically involves the reaction of cyclopentyl and dimethylphospholane precursors with an iron source under controlled conditions. One common method includes the use of a Grignard reagent to introduce the cyclopentyl group, followed by the addition of dimethylphospholane. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction parameters and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted phospholane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable for studying catalytic cycles and reaction mechanisms.
Biology
The compound’s potential biological applications include its use as a probe for studying enzyme mechanisms and as a precursor for bioactive molecules. Its unique structure allows for interactions with biological macromolecules, providing insights into enzyme-substrate interactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science .
Mécanisme D'action
The mechanism by which (2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron exerts its effects involves coordination with metal centers and participation in catalytic cycles. The compound can act as a ligand, stabilizing transition states and facilitating electron transfer processes. Its molecular targets include transition metal complexes and enzymes, where it can modulate their activity and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,5R)-2,5-dimethylphospholane: Lacks the cyclopentyl group and iron coordination, resulting in different reactivity and applications.
(2R,5R)-1,6-diphenylhexane-2,5-diamine: Features a different backbone and functional groups, leading to distinct chemical properties.
1,2-bis((2R,5R)-2,5-diethylphospholano)benzene: Contains a benzene ring and ethyl groups, offering different coordination and catalytic properties
Uniqueness
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron is unique due to its specific combination of a cyclopentyl group, dimethylphospholane ring, and iron coordination. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.
Propriétés
Formule moléculaire |
C22H42FeP2 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron |
InChI |
InChI=1S/2C11H21P.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;/h2*9-11H,3-8H2,1-2H3;/t2*9-,10-;/m11./s1 |
Clé InChI |
HMCOBQFHUYMJEN-ZPUHPSAWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe] |
SMILES canonique |
CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,12-Diacetyloxy-9,14-dihydroxy-7,11,16,16-tetramethyl-10-oxo-6-tricyclo[9.3.1.14,8]hexadeca-1,7-dienyl) acetate](/img/structure/B13387351.png)
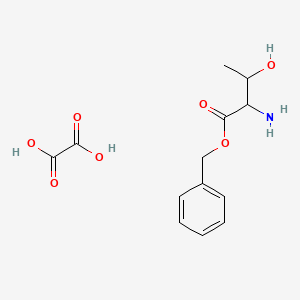
![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)
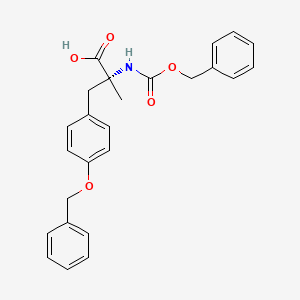
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)
![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)
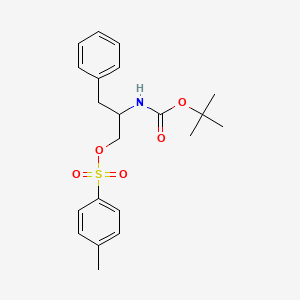

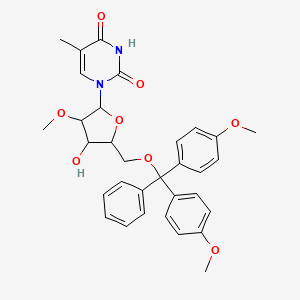
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)
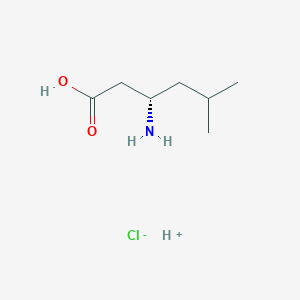
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
